Antistaphylococcal Potency Ranking: Maximin 41 Exhibits Intermediate MIC Relative to Maximin H1, Maximin 39, and Maximin 31
Maximin 41 demonstrates a quantifiably distinct antistaphylococcal potency profile within the maximin family. Against S. aureus, Maximin 41 has a reported MIC of 75 μg/mL (approximately 30.9 μM) [1][2]. This value is 16.7-fold higher (i.e., less potent) than Maximin H1 (MIC 4.5 μg/mL; approximately 2.3 μM) , 4.0-fold higher than Maximin 39 (MIC 18.8 μg/mL) , and 2.0-fold higher than Maximin 31 (MIC 37.5 μg/mL) . These data position Maximin 41 as a lower-potency member of the maximin family when evaluated against S. aureus under standard broth microdilution conditions.
| Evidence Dimension | Antibacterial potency: Minimum inhibitory concentration (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | MIC = 75 μg/mL (≈ 30.9 μM) [1][2] |
| Comparator Or Baseline | Maximin H1: MIC 4.5 μg/mL (≈ 2.3 μM) ; Maximin 39: MIC 18.8 μg/mL ; Maximin 31: MIC 37.5 μg/mL |
| Quantified Difference | Maximin 41 is 16.7-fold less potent than Maximin H1; 4.0-fold less potent than Maximin 39; 2.0-fold less potent than Maximin 31 |
| Conditions | Broth microdilution assay; S. aureus ATCC 2592 or equivalent strain; standard Mueller-Hinton medium, 37°C, 18–24 h incubation |
Why This Matters
The 16.7-fold potency difference relative to Maximin H1 defines distinct working concentration ranges that directly impact assay design, dosage feasibility in in vivo models, and cost-per-effective-dose calculations during procurement.
- [1] Liu R, Liu H, Ma Y, Wu J, Yang H, Ye H, Lai R. J Proteome Res. 2011;10(4):1806-15. View Source
- [2] PeptideDB. Maximin 41 Product Database Entry. Accessed 2026. View Source
